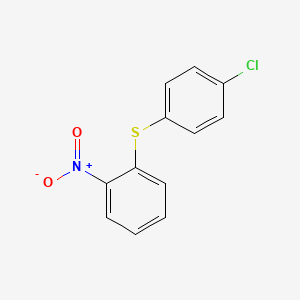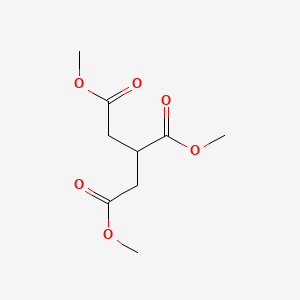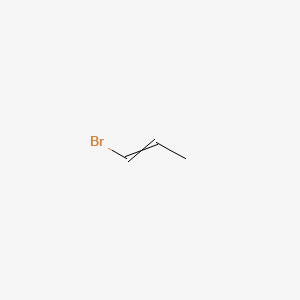
1-溴-1-丙烯
描述
1-Bromo-1-propene is a useful research compound. Its molecular formula is C3H5Br and its molecular weight is 120.98 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Bromo-1-propene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
1-溴-1-丙烯是有机化学中的一种用途广泛的试剂,特别是在合成各种有机化合物方面。 它可以进行亲核加成反应生成丙炔基锂阴离子,它是进一步化学转化中的关键中间体 。这种化合物在以下合成中起着至关重要的作用:
- 2-丁炔酸甲酯和1-碘丙炔,它们在构建复杂的分子结构方面具有重要价值 .
- 用于合成天然产物如(+)-阿法那莫尔 I和斯库拉霉素 A-C的中间体,这些天然产物具有潜在的药理活性 .
- 烯丙基吡唑、芳基炔基硫醚和亚胺烯丙基酰胺,它们是药物化学中重要的结构单元 .
医药研究
在医药研究中,1-溴-1-丙烯作为合成药物开发中至关重要的中间体的先驱。 它已被用于生产农药、香料、香精和医药,展示了其在创造可进一步修饰以开发新药物的化合物方面的广泛用途 .
环境应用
1-溴-1-丙烯的环境应用包括其在各种工业过程中的溶剂用途。它参与了粘合剂、清洁剂和脱脂剂的生产,这些产品对于维护设备和设施至关重要。 然而,其环境影响受到监测,并且已制定法规以确保其安全使用和处置 .
作用机制
Target of Action
1-Bromo-1-propene, also known as 1-bromoprop-1-ene, bromopropene, Propenyl bromide, or 1-propene, 1-bromo-, (1Z)-, is a chemical compound that primarily targets organic molecules in chemical reactions . It is often used in the synthesis of organic reagents .
Mode of Action
The mode of action of 1-Bromo-1-propene involves its interaction with other organic molecules in a chemical reaction. For instance, when treated with n-BuLi, 1-Bromo-1-propene generates the propynyllithium anion in situ, which later undergoes nucleophilic addition reactions .
Biochemical Pathways
1-Bromo-1-propene affects the biochemical pathways involved in the synthesis of organic reagents. For example, it can be used in the synthesis of methyl but-2-ynoate and 1-iodopropyne .
Pharmacokinetics
Its physical properties such as boiling point (3337 K) and enthalpy of vaporization suggest that it can easily transition from a liquid to a gas, which may influence its bioavailability .
Result of Action
The result of 1-Bromo-1-propene’s action is the formation of new organic compounds. For instance, it can generate propynyllithium anion, which can further react with other molecules to form new compounds .
Action Environment
The action of 1-Bromo-1-propene can be influenced by environmental factors such as temperature and pressure. For example, its phase change data indicates that its state (liquid or gas) can change with varying temperatures and pressures . This can affect the compound’s stability, efficacy, and the outcomes of the chemical reactions it participates in.
属性
IUPAC Name |
1-bromoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQDMQVWOWCVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
| Record name | 1-Bromo-1-propene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10044 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
590-14-7 | |
| Record name | 1-Bromo-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-bromopropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bromopropene?
A1: The molecular formula of bromopropene is C3H5Br, and its molecular weight is 120.98 g/mol. []
Q2: Are there different isomers of bromopropene?
A2: Yes, bromopropene exists as two stereoisomers: (Z)-1-bromopropene and (E)-1-bromopropene. These isomers exhibit different physical properties, including boiling points and densities. []
Q3: What spectroscopic techniques are used to characterize bromopropene?
A3: Various spectroscopic methods have been employed to study bromopropene, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of bromopropene isomers. [, ]
- Infrared (IR) spectroscopy: Provides information about the vibrational modes of the molecule, aiding in structural identification. [, ]
- Vacuum Ultraviolet - Pulsed Field Ionization - Photoelectron (VUV-PFI-PE) spectroscopy: This technique provides high-resolution information about the ionization energy and vibrational structure of bromopropene cations. []
- X-ray absorption spectroscopy (XAS): Used to investigate the interaction of bromopropene with metal-containing enzymes like methane monooxygenase. []
Q4: What are the common synthetic applications of bromopropene?
A4: Bromopropene serves as a valuable precursor in various synthetic transformations, including:
- Preparation of organometallic reagents: It reacts with lithium or magnesium to form (E)- or (Z)-1-propenyllithium and 1-propenylmagnesium bromide, respectively. []
- Electrophilic propenylation: Bromopropene acts as an electrophilic reagent, introducing a propenyl group to other molecules. []
- Synthesis of cyclopentadienyl ligands: It reacts with esters to form optically active cyclopentadienyl ligands, which are important in organometallic chemistry. []
Q5: How does bromopropene react in the presence of gas-phase vanadium clusters?
A5: Research shows that bromopropene can undergo three distinct reaction pathways with small vanadium clusters:
Q6: Can bromopropene be used to synthesize sulfur-containing amino acids?
A6: Yes, (E)-1-bromopropene serves as a starting material in the synthesis of trans-S-1-propenyl-L-cysteine sulfoxide (isoalliin), a naturally occurring amino acid found in onions. [, ] This synthesis involves a three-step process utilizing various reagents and reactions, including the formation of vinylsulfide, reductive cleavage/alkylation, and sulfide oxidation.
Q7: How is computational chemistry used to study bromopropene?
A7: Computational chemistry plays a significant role in understanding the properties and reactivity of bromopropene. Key applications include:
- Calculating UV-Vis spectra: Theoretical calculations using time-dependent density functional theory (TD-DFT) and symmetry-adapted cluster-configuration interaction (SAC-CI) methods have been employed to predict the UV-Vis spectra of bromopropene isomers. [] These calculations are crucial for identifying different isomers in complex mixtures.
- Investigating cis-trans isomerization: RRKM (Rice-Ramsperger-Kassel-Marcus) theory is used to study the kinetics of cis-trans isomerization in 1-bromopropene. This approach allows researchers to evaluate the impact of internal rotation on the reaction rate. []
- Modeling thermal decomposition: Quantum chemical calculations, in conjunction with transition state theory and unimolecular reaction rate theory, have been used to investigate the thermal decomposition pathways of bromopropene. [] This approach provides insights into the reaction mechanisms and predicts the rate constants for different decomposition channels.
Q8: What are the storage recommendations for bromopropene?
A8: To prevent thermal and acid-catalyzed isomerization, it is recommended to store bromopropene in a refrigerator. []
Q9: What safety precautions should be taken when handling bromopropene?
A9: Due to its potential toxicity, bromopropene should be handled with care.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-phenyl-9H-pyrido[3,4-b]indole](/img/structure/B1584441.png)
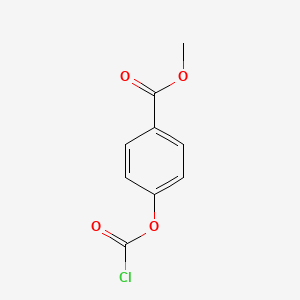

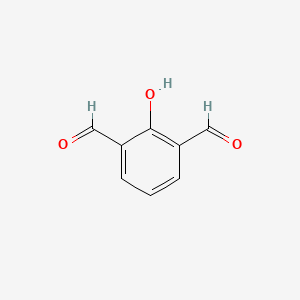
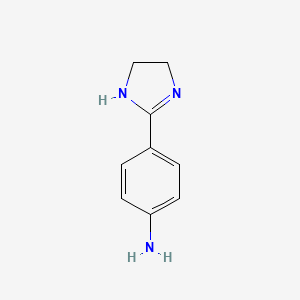



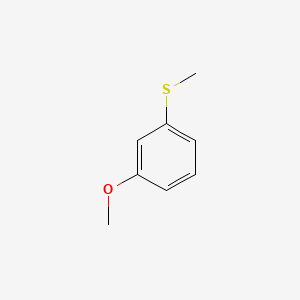
![(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1584459.png)


